![molecular formula C19H21N5O2 B2595471 (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034499-97-1](/img/structure/B2595471.png)
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme that plays a critical role in various cellular processes.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Activity
The indole scaffold is also associated with anti-inflammatory activity. By modulating key pathways in the inflammatory response, indole derivatives can be used to develop treatments for conditions characterized by inflammation .
Anticancer Activity
Indole derivatives possess anticancer properties, potentially due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. This makes them candidates for the development of new oncology drugs .
Anti-HIV Activity
The structural features of indole derivatives, including the compound , allow them to act as inhibitors against HIV, providing a basis for the development of anti-HIV medications .
Antioxidant Activity
Indole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in the treatment of diseases caused by oxidative damage .
Antimicrobial Activity
The indole nucleus has been found to contribute to antimicrobial activity, making indole-based compounds potential candidates for treating bacterial infections .
Antitubercular Activity
Given the ongoing challenge of tuberculosis, indole derivatives that show antitubercular activity are of significant interest for the development of new therapeutic agents against Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have been explored for their potential in managing diabetes, possibly by influencing insulin secretion or glucose metabolism .
Antimalarial Activity
The search for new antimalarial agents has led to the investigation of indole derivatives, which may disrupt the life cycle of Plasmodium species responsible for malaria .
Anticholinesterase Activity
Indole derivatives can also serve as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s by inhibiting the breakdown of neurotransmitters .
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the wide range of activities associated with indole derivatives, it’s likely that this compound could interact with multiple pathways .
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFRXUACLRUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.